molecular formula C21H26N2O3 B4559809 4-amino-N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}benzamide

4-amino-N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}benzamide

Cat. No.: B4559809
M. Wt: 354.4 g/mol
InChI Key: NYSZVMPKPWMIOY-UHFFFAOYSA-N
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Description

4-amino-N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}benzamide is a useful research compound. Its molecular formula is C21H26N2O3 and its molecular weight is 354.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 354.19434270 g/mol and the complexity rating of the compound is 456. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticonvulsant Activity

Studies have shown that analogs of 4-amino-N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}benzamide possess significant anticonvulsant properties. For instance, 4-amino-N-(2,6-dimethylphenyl)benzamide, an ameltolide analog, has demonstrated potent anticonvulsant activity in animal models, indicating its potential for further development into therapeutic agents for epilepsy and other seizure-related disorders (Robertson et al., 1987); (Lambert et al., 1995). These studies suggest that modifications of the benzamide structure can significantly impact the pharmacological profile, offering insights into the design of new antiepileptic drugs.

Chemical Synthesis and Characterization

Research into the chemical synthesis of benzamide derivatives has led to the development of methods for creating compounds with potential therapeutic applications. The Bischler-Napieralski reaction, for example, has been utilized to synthesize N-(4-aryl-4-hydroxybutyl)benzamides, leading to the formation of compounds with distinct structural features (Browne et al., 1981). These synthetic approaches contribute to the broader field of medicinal chemistry by providing new routes for the production of pharmacologically active molecules.

Molecular Interactions and Mechanisms

The study of molecular interactions and the structural characterization of benzamide derivatives also play a crucial role in understanding their pharmacological effects. Investigations into the hydrogen bonding patterns of anticonvulsant enaminones have provided insights into the molecular basis of their activity, highlighting the importance of structural features in drug design (Kubicki et al., 2000). Such studies not only shed light on the mechanisms underlying the anticonvulsant effects of these compounds but also assist in the optimization of their pharmacokinetic and pharmacodynamic properties.

Properties

IUPAC Name

4-amino-N-[[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O3/c1-25-18-10-7-16(13-19(18)26-2)21(11-3-4-12-21)14-23-20(24)15-5-8-17(22)9-6-15/h5-10,13H,3-4,11-12,14,22H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYSZVMPKPWMIOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2(CCCC2)CNC(=O)C3=CC=C(C=C3)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.